molecular formula C19H20N2O3S B14705853 Thiazole, 4-phenyl-2-(3,4,5-trimethoxybenzylamino)- CAS No. 24050-97-3

Thiazole, 4-phenyl-2-(3,4,5-trimethoxybenzylamino)-

Cat. No.: B14705853
CAS No.: 24050-97-3
M. Wt: 356.4 g/mol
InChI Key: QCXRCNJZQOUKCJ-UHFFFAOYSA-N
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Description

Thiazole, 4-phenyl-2-(3,4,5-trimethoxybenzylamino)- is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. This particular compound features a thiazole ring substituted with a phenyl group and a 3,4,5-trimethoxybenzylamino group, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole, 4-phenyl-2-(3,4,5-trimethoxybenzylamino)- typically involves the formation of the thiazole ring followed by the introduction of the phenyl and 3,4,5-trimethoxybenzylamino substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of α-haloketones with thiourea can yield thiazole derivatives. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Thiazole, 4-phenyl-2-(3,4,5-trimethoxybenzylamino)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Thiazole, 4-phenyl-2-(3,4,5-trimethoxybenzylamino)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential bioactivity.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the bioactive nature of thiazole derivatives.

    Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.

    Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.

Mechanism of Action

The mechanism of action of thiazole, 4-phenyl-2-(3,4,5-trimethoxybenzylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

    Tiazofurin: An antineoplastic drug featuring a thiazole ring.

Uniqueness

Thiazole, 4-phenyl-2-(3,4,5-trimethoxybenzylamino)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 3,4,5-trimethoxybenzylamino group enhances its potential as a bioactive molecule, differentiating it from other thiazole derivatives .

Properties

CAS No.

24050-97-3

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

4-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C19H20N2O3S/c1-22-16-9-13(10-17(23-2)18(16)24-3)11-20-19-21-15(12-25-19)14-7-5-4-6-8-14/h4-10,12H,11H2,1-3H3,(H,20,21)

InChI Key

QCXRCNJZQOUKCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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